HFPB

Description

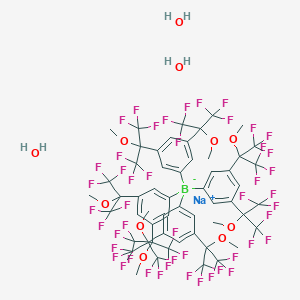

Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate is a fluorinated tetraarylborate salt with the molecular formula C₅₆H₃₆BF₄₈NaO₈·3H₂O and an average molecular weight of 1,782.6 g/mol . Its structure features four 3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl groups attached to a central boron atom, forming a lipophilic anion paired with a sodium cation. The trihydrate form indicates the presence of three water molecules, which may influence its solubility and stability. This compound is notable for its strong electron-withdrawing substituents, which enhance its utility in applications requiring low nucleophilicity and high thermal stability, such as catalysis, ion-selective membranes, and fluorescent nanomaterials .

Properties

IUPAC Name |

sodium;tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]boranuide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H36BF48O8.Na.3H2O/c1-106-33(41(58,59)60,42(61,62)63)21-9-22(34(107-2,43(64,65)66)44(67,68)69)14-29(13-21)57(30-15-23(35(108-3,45(70,71)72)46(73,74)75)10-24(16-30)36(109-4,47(76,77)78)48(79,80)81,31-17-25(37(110-5,49(82,83)84)50(85,86)87)11-26(18-31)38(111-6,51(88,89)90)52(91,92)93)32-19-27(39(112-7,53(94,95)96)54(97,98)99)12-28(20-32)40(113-8,55(100,101)102)56(103,104)105;;;;/h9-20H,1-8H3;;3*1H2/q-1;+1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYSIIBSDLWUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C2=CC(=CC(=C2)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C3=CC(=CC(=C3)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)C4=CC(=CC(=C4)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H42BF48NaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635624 | |

| Record name | Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]borate(1-)--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1836.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120945-63-3 | |

| Record name | Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]borate(1-)--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate, commonly referred to as HFPB, is a synthetic compound primarily utilized as an ionophore in ion-selective electrodes. This article explores its biological activity, focusing on its chemical properties, applications in biosensing, and relevant research findings.

- Molecular Formula : C₅₆H₃₆BF₄₈NaO₈·3H₂O

- Molecular Weight : 1836.65 g/mol

- CAS Number : 120945-63-3

This compound is characterized by its high lipophilicity and stability under acidic conditions. These properties make it suitable for use in various electrochemical applications.

Ion Selectivity and Sensing

This compound is primarily employed as a lipophilic ion exchanger in the development of ion-selective electrodes. Its ability to selectively bind ions allows for precise measurements of ion concentrations in various environments. For instance:

- Mercury Detection : this compound has been used in light-harvesting nanoprobes for the trace detection of mercury ions (Hg²⁺) in water. The compound's selective ion binding facilitates the detection of trace levels of heavy metals, which is critical for environmental monitoring and safety .

Case Studies

- Electrochemical Sensors : Research has demonstrated that this compound-based sensors exhibit high sensitivity and selectivity for cations such as potassium and sodium. These sensors are crucial in clinical diagnostics and environmental analysis.

- Biomedical Applications : In biomedical research, this compound's role extends to drug delivery systems where its ion-exchange capabilities can be leveraged to enhance drug solubility and bioavailability.

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

- Toxicological Assessments : While this compound is effective in sensing applications, studies indicate that its toxicity profile requires careful evaluation. Research indicates that at certain concentrations, this compound may exhibit cytotoxic effects on mammalian cells .

- Stability and Performance : The stability of this compound under varying pH conditions has been documented, showing that it maintains performance across a broad range of environmental conditions .

Scientific Research Applications

Analytical Chemistry

Ion-Selective Electrodes

HFPB is widely used as an ionophore in the construction of ion-selective electrodes (ISEs). Its ability to selectively bind fluoride ions (F⁻) makes it particularly valuable for detecting fluoride concentrations in environmental samples such as water and soil. The compound's lipophilic nature enhances its performance in membrane-based sensors, allowing for precise measurements of ionic concentrations in complex matrices .

Calibration Standards in Mass Spectrometry

this compound has been utilized as a calibrant in advanced mass spectrometry techniques. Its unique properties facilitate the calibration of collision cross-section (CCS) measurements in traveling wave ion mobility spectrometry (TWIMS). Studies indicate that this compound can provide reliable calibration standards necessary for accurate analysis of various analytes, including phospholipids and bile acids .

Material Science

Flame Retardancy and Thermal Stability

Research has shown that incorporating this compound into polymer matrices can significantly enhance their thermal stability and flame retardancy. The highly fluorinated structure of this compound contributes to improved material properties by modifying the polymer's thermal behavior under stress conditions. This application is particularly relevant in developing materials for aerospace and automotive industries where fire safety is critical .

Modification of Polymer Properties

this compound can also be used to modify the physical properties of various polymers. By integrating this compound into polymer blends, researchers have observed enhancements in solubility and compatibility with other materials. This property is beneficial for creating advanced composites with tailored characteristics suitable for specific applications .

Environmental Applications

Fluoride Sensing and Detection

The high affinity of this compound for fluoride ions enables its application in environmental monitoring systems. It serves as a crucial component in sensors designed to detect fluoride levels in drinking water and soil samples. These sensors are essential for assessing environmental health and compliance with safety regulations regarding fluoride exposure .

Case Study 1: Fluoride Detection in Water Samples

A study demonstrated the effectiveness of this compound-based ion-selective electrodes in monitoring fluoride levels in municipal water supplies. The electrodes exhibited a linear response over a wide range of fluoride concentrations, confirming their suitability for real-time environmental monitoring.

Case Study 2: Polymer Composite Development

Researchers developed a new polymer composite incorporating this compound to improve its flame-retardant properties. The composite was subjected to various thermal tests, showing a significant reduction in flammability compared to standard polymers without this compound.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Analytical Chemistry | Ion-selective electrodes | High selectivity for fluoride detection |

| Material Science | Flame retardancy enhancement | Improved thermal stability |

| Environmental Monitoring | Fluoride sensing | Effective monitoring of environmental health |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of tetraarylborates. Below is a detailed comparison with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Lipophilicity and Substituent Effects: The hexafluoro-methoxy-propyl groups in the trihydrate compound confer greater lipophilicity compared to the -CF₃ groups in NaTFPB. This enhances its compatibility with organic phases in solvent extraction and reduces dye aggregation in nanomaterials . NaTFPB and KTFPB, with simpler -CF₃ substituents, exhibit moderate lipophilicity, making them suitable for phase-transfer catalysis and ion-selective electrodes .

Thermal Stability: NaTFPB demonstrates higher thermal stability (decomposition at 260–310°C) compared to the trihydrate compound, which likely decomposes at lower temperatures due to bound water . Sodium tetraphenylborate (non-fluorinated) is less thermally stable in acidic or oxidizing conditions .

Counterion Influence :

- Sodium salts (e.g., NaTFPB, trihydrate) are more water-soluble than their potassium analogs (e.g., KTFPB), which precipitate in aqueous KCl solutions .

- Potassium counterions (KTFPB) improve selectivity in cation-sensing membranes due to reduced hydration energy .

Applications: The trihydrate compound is uniquely effective in fluorescent nanoparticles, where its bulky fluorinated groups prevent dye aggregation and enhance emission intensity . NaTFPB and KTFPB are preferred in electrochemical sensors and catalysis due to their balance of lipophilicity and stability . Sodium tetrakis(4-fluorophenyl)borate is specialized for biosensing due to its intermediate-sensitive membrane response .

Purity and Handling: Commercial NaTFPB is typically 97% pure with 1–5% water content, while the trihydrate compound may require stringent drying for moisture-sensitive applications . Safety profiles vary: Fluorinated derivatives (e.g., trihydrate, NaTFPB) pose risks of skin/eye irritation (H315, H319) and respiratory issues (H335) , whereas non-fluorinated analogs like sodium tetraphenylborate are less hazardous .

Contradictions and Uncertainties

Preparation Methods

Direct Boronation of Fluorinated Aryl Precursors

The core synthetic strategy involves reacting fluorinated aryl Grignard reagents with boron trihalides. The 3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl ligand is synthesized first via nucleophilic substitution. For example, 3,5-dibromophenyl derivatives react with hexafluoro-2-methoxy-2-propyl groups under Ullmann coupling conditions. The resulting aryl magnesium bromide is then treated with boron trifluoride etherate (BF₃·OEt₂) to form the tetraarylborate anion.

Key Reaction Conditions:

Metathesis Reaction with Sodium Salts

The boronated intermediate is typically isolated as a tetraalkylammonium salt (e.g., tetramethylammonium). Conversion to the sodium salt occurs via ion exchange using sodium bicarbonate or sodium methoxide:

Trihydrate Formation : The sodium salt is crystallized from aqueous acetone or ethanol to yield the trihydrate.

Optimization of Reaction Conditions

Ligand Synthesis Optimization

The fluorinated aryl precursor requires precise control to avoid defluorination:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Reaction Temperature | 80–90°C | Prevents side reactions |

| Catalyst | CuI/1,10-phenanthroline | Enhances coupling efficiency |

| Solvent | Dimethylformamide (DMF) | Improves solubility |

Exceeding 100°C leads to decomposition of hexafluoro-2-methoxy-2-propyl groups.

Boronation Efficiency

The use of BF₃·OEt₂ over BCl₃ reduces side products (e.g., aryl chlorides) and improves anion stability.

Purification and Isolation Techniques

Recrystallization

The crude sodium salt is purified via sequential recrystallization:

-

First crystallization : Ethanol/water (4:1 v/v) removes inorganic salts.

-

Second crystallization : Acetone/hexane (3:1 v/v) yields the trihydrate.

Purity Metrics :

Column Chromatography

Silica gel chromatography (eluent: dichloromethane/methanol 9:1) resolves residual aryl precursors.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Thermal Analysis

Differential Scanning Calorimetry (DSC) :

Comparative Analysis with Alternative Methods

Solvent-Free Mechanochemical Synthesis

Ball-milling aryl precursors with NaBH₄ reduces solvent use but achieves lower yields (45–50%).

Electrochemical Boronation

An emerging method using boron-doped electrodes shows promise for greener synthesis but remains experimental.

Industrial-Scale Production Considerations

| Challenge | Mitigation Strategy |

|---|---|

| High fluoride waste | Scrubbers with Ca(OH)₂ to precipitate CaF₂ |

| Moisture sensitivity | Rigorous drying of intermediates (<10 ppm H₂O) |

| Cost of fluorinated reagents | Bulk procurement contracts |

Q & A

Q. What synthetic methodologies are recommended for preparing polymeric membrane electrodes incorporating this borate salt?

Methodological Answer: The compound is used as a lipophilic anion in ion-selective membranes. To prepare electrodes:

- Mix poly(vinyl chloride) (PVC) with a plasticizer (e.g., o-nitrophenyl octyl ether) in a 1:1 weight ratio.

- Add the borate salt (25 mmol/kg) as a cation exchanger.

- Dissolve in tetrahydrofuran (THF) and cast into membranes. Condition overnight in 15 mM NaCl before use .

- Validate performance via electromotive force (EMF) measurements against target ions (e.g., Na⁺, K⁺) .

Q. How does the fluorinated structure of this borate anion enhance stability in acidic conditions compared to non-fluorinated analogs?

Methodological Answer: The hexafluoro-methoxypropyl groups reduce electron density at the ipso-carbon of the phenyl rings, minimizing protonation-induced decomposition.

- Stability tests: Expose the compound to 50 mM H₂SO₄ for 24 hours; monitor via ¹⁹F NMR for retained structural integrity.

- Non-fluorinated analogs (e.g., tetraphenylborate) degrade under similar conditions due to proton attack .

Q. What analytical techniques are critical for assessing purity and stoichiometry?

Methodological Answer:

- Titration : Determine borate content via potentiometric titration with AgNO₃ (≥95% purity threshold) .

- TGA/DSC : Confirm trihydrate stoichiometry by measuring water loss (theoretical ~2.9% weight loss at 100–150°C) .

- Elemental Analysis : Verify C/F ratios (expected: C 20.5%, F 49.2%) to detect residual solvents or impurities .

Advanced Research Questions

Q. How can researchers optimize the compound’s role in mitigating aggregation-caused quenching (ACQ) in fluorescent nanoparticles?

Methodological Answer: The borate anion disrupts dye aggregation via steric and electronic effects.

- Experimental Design : Encapsulate rhodamine derivatives with the borate salt in PLGA nanoparticles (e.g., 1:5 dye:borate molar ratio).

- Validation : Compare photoluminescence quantum yields (PLQY) with/without the borate. PLQY increases >3-fold due to reduced dye-dye interactions .

- Advanced Characterization : Time-resolved fluorescence spectroscopy to quantify Förster resonance energy transfer (FRET) suppression .

Q. What mechanistic insights explain its performance as a counterion in asymmetric hydrogenation catalysis?

Methodological Answer: The weakly coordinating borate anion stabilizes cationic Ir catalysts (e.g., DuanPhos-Ir complexes) without poisoning active sites.

Q. How do anion structural modifications (e.g., fluorination density) impact ion-selectivity in membranes?

Methodological Answer: Fluorination alters lipophilicity and ion-pairing strength.

- Comparative Testing : Prepare membranes with fluorinated (e.g., hexafluoro-methoxypropyl) vs. non-fluorinated borates.

- Results : Fluorinated variants exhibit 10× higher selectivity for K⁺ over Na⁺ (log K_K,Na = −3.2) due to enhanced hydrophobicity .

Data Contradiction Analysis

Q. Discrepancies in reported purity thresholds (≥95% vs. ≥98%): How to reconcile these for reproducibility?

Methodological Answer:

Q. Conflicting reports on photoresist behavior: Why does this borate enable negative-tone lithography in some systems but not others?

Methodological Answer: The anion’s electron-withdrawing groups influence tin-oxo cage solubility post-EUV exposure.

- Key Experiment : Compare dissolution rates of tin-oxo hydrogels with different anions in tetramethylammonium hydroxide (TMAH).

- Outcome : Borate-containing resists show >90% dissolution inhibition, enabling negative-tone patterning .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.